(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

Solubility Salt Form Stability

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS 854185-11-8) is a substituted benzylamine derivative characterized by a phenyl ring bearing methoxy and isopropoxy substituents at the 3- and 4-positions, respectively, and is supplied as the hydrochloride salt for enhanced aqueous solubility and stability. It serves as a versatile primary amine building block in medicinal chemistry and organic synthesis, with a molecular formula of C₁₁H₁₈ClNO₂ and a molecular weight of 231.72 g/mol.

Molecular Formula C11H18ClNO2
Molecular Weight 231.72 g/mol
CAS No. 854185-11-8
Cat. No. B3021616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride
CAS854185-11-8
Molecular FormulaC11H18ClNO2
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)CN)OC.Cl
InChIInChI=1S/C11H17NO2.ClH/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3;/h4-6,8H,7,12H2,1-3H3;1H
InChIKeyMSANUFSPFXPBJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride CAS 854185-11-8: Compound Class and Baseline Procurement Specifications


(4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride (CAS 854185-11-8) is a substituted benzylamine derivative characterized by a phenyl ring bearing methoxy and isopropoxy substituents at the 3- and 4-positions, respectively, and is supplied as the hydrochloride salt for enhanced aqueous solubility and stability [1]. It serves as a versatile primary amine building block in medicinal chemistry and organic synthesis, with a molecular formula of C₁₁H₁₈ClNO₂ and a molecular weight of 231.72 g/mol . Commercial availability includes purity specifications of 95% or 98% (HPLC) from multiple qualified vendors .

Why (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride Cannot Be Replaced by Other Benzylamine Derivatives: The Case for Salt Form and Substitution Pattern


Benzylamine derivatives with varying substitution patterns exhibit markedly different physicochemical properties, reactivity, and biological profiles. Substituting (4-isopropoxy-3-methoxyphenyl)methanamine hydrochloride with a generic benzylamine—such as unsubstituted benzylamine, 4-methoxybenzylamine, or even the corresponding free base (CAS 98799-37-2)—alters key parameters including aqueous solubility, lipophilicity, and hydrogen-bonding capacity, which directly impacts synthetic utility and assay reproducibility [1]. The hydrochloride salt form confers a 1.19-fold increase in molecular weight compared to the free base and enhances aqueous solubility, a critical factor for biological assays and aqueous reaction conditions . Furthermore, the specific 3-methoxy-4-isopropoxy substitution pattern imparts unique steric and electronic characteristics that cannot be replicated by simpler alkoxy analogs, as evidenced by its use in structure-activity relationship (SAR) studies for drug discovery programs [2].

Quantitative Differentiation Evidence for (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride vs. Structural Analogs and Salt Forms


Enhanced Aqueous Solubility and Stability via Hydrochloride Salt Formation

The hydrochloride salt of (4-isopropoxy-3-methoxyphenyl)methanamine exhibits qualitatively higher aqueous solubility compared to its free base (CAS 98799-37-2). The free base has a molecular weight of 195.26 g/mol and is less water-soluble, whereas the hydrochloride salt (MW 231.72 g/mol) demonstrates improved aqueous solubility, facilitating its use in biological buffers and aqueous reaction media . Additionally, the hydrochloride salt demonstrates long-term solid-state stability at room temperature, whereas the free base may require more stringent storage conditions .

Solubility Salt Form Stability

High and Verified Purity Specifications for Reproducible Research

Commercially available (4-isopropoxy-3-methoxyphenyl)methanamine hydrochloride is offered with defined purity levels, providing researchers with options to meet specific experimental requirements. Standard purity is specified as 95% (HPLC) from vendors such as AKSci and Bidepharm , while a higher purity grade of 98% (HPLC) is available from suppliers like Leyan and MolCore . In contrast, the free base analog (CAS 98799-37-2) is typically offered at 92-95% purity , and other substituted benzylamines may have varying or unspecified purity grades.

Purity Quality Control Analytical Chemistry

Distinct Physicochemical Profile for Drug Design and SAR Studies

The 3-methoxy-4-isopropoxy substitution pattern on the phenyl ring confers a unique combination of hydrogen-bonding capacity, lipophilicity, and steric bulk. Computed properties indicate the compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds [1]. This profile differs from simpler analogs such as 4-methoxybenzylamine (1 HBD, 2 HBA, 2 rotatable bonds) or 3,4-dimethoxybenzylamine (1 HBD, 3 HBA, 3 rotatable bonds) [2]. These differences are critical in structure-activity relationship (SAR) studies, where minor structural modifications can drastically alter target binding. The compound's use as a building block in the synthesis of bioactive molecules is documented in patent literature [3].

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Procurement-Driven Application Scenarios for (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride


Medicinal Chemistry: Building Block for Kinase Inhibitor and GPCR Ligand Synthesis

The compound's specific 3-methoxy-4-isopropoxy substitution pattern and primary amine handle make it an ideal starting material for the synthesis of complex heterocyclic scaffolds targeting kinases and G-protein coupled receptors (GPCRs). The hydrochloride salt form ensures reliable solubility in amide coupling and reductive amination reactions, while the high purity grade (98%) minimizes side reactions. This compound has been explicitly claimed as a key intermediate in patents for glutaminase inhibitors and other therapeutic agents [1].

Structure-Activity Relationship (SAR) Exploration in Drug Discovery

In SAR studies, researchers require a diverse set of benzylamine building blocks with distinct steric and electronic profiles. (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride provides a unique combination of hydrogen bond donors/acceptors and rotatable bonds compared to simpler analogs, allowing medicinal chemists to probe how increased steric bulk and lipophilicity affect target engagement and selectivity [2]. Its commercial availability in both 95% and 98% purity grades allows for cost-effective screening followed by high-purity lead optimization.

Chemical Biology: Synthesis of Activity-Based Probes and Bioconjugates

The primary amine functionality of (4-isopropoxy-3-methoxyphenyl)methanamine hydrochloride enables facile conjugation to fluorophores, biotin, or solid supports for the development of activity-based probes. The enhanced aqueous solubility of the hydrochloride salt facilitates bioconjugation in aqueous buffers without the need for organic co-solvents, preserving protein integrity . The defined purity and room-temperature stability simplify long-term storage and batch-to-batch consistency in chemical biology workflows.

Organic Synthesis: Precursor to Isoquinoline and Indole Alkaloid Analogs

The 3-methoxy-4-isopropoxy substitution pattern on the phenyl ring is a valuable motif for the synthesis of alkaloid-inspired libraries. The primary amine undergoes facile Pictet-Spengler and Bischler-Napieralski cyclizations to yield isoquinoline derivatives. The availability of the compound in both free base and hydrochloride salt forms provides synthetic flexibility, with the hydrochloride salt being preferred for reactions requiring anhydrous conditions after neutralization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Isopropoxy-3-methoxyphenyl)methanamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.